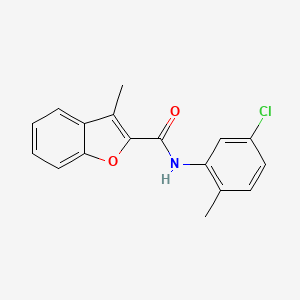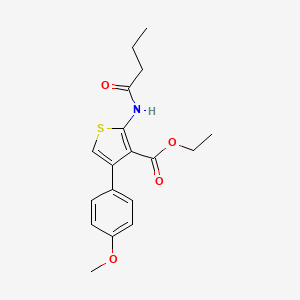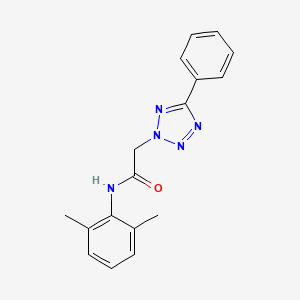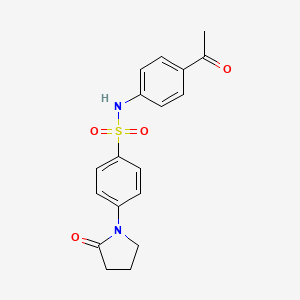![molecular formula C17H17ClN2OS B5852036 2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide, also known as D709, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.
Mécanisme D'action
2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide works by inhibiting the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase. This inhibition can lead to changes in pH levels, as well as alterations in neurotransmitter activity and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This can allow researchers to investigate the role of these enzymes in various biological processes. However, one limitation of using this compound is that it can also inhibit the activity of other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving 2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide. One promising area of research involves the development of new compounds based on the structure of this compound, with the goal of improving its selectivity and potency. Additionally, this compound may be useful in the development of new drugs for the treatment of various diseases and conditions, including Alzheimer's disease and glaucoma. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide typically involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This compound is then reacted with 3,5-dimethylaniline to form the intermediate product, which is then treated with carbon disulfide and sodium hydroxide to form the final product, this compound.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various drugs and compounds. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for investigating the role of these enzymes in various biological processes.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(3,5-dimethylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-11-7-12(2)9-15(8-11)19-17(22)20-16(21)10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRNSEVQQYDYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)


![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)



![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)
